2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Overview
Description
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a chloroethanone moiety. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone typically involves the reaction of 1-(3-chlorophenyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the ethanone moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Utilized in the study of molecular interactions and mechanisms of action of piperazine derivatives.
Industrial Applications: Employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and the 3-chlorophenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A precursor in the synthesis of 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone.
2-Chloro-1-(4-chlorophenyl)ethanone: A structurally similar compound with different substitution patterns.
4-(3-Chlorophenyl)piperazine: Another piperazine derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloroethanone and 3-chlorophenyl groups contributes to its versatility in chemical reactions and its potential as a pharmacologically active compound.
Properties
IUPAC Name |
2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-6-4-15(5-7-16)11-3-1-2-10(14)8-11/h1-3,8H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHLFPLCZFMFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400146 | |
Record name | 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70395-06-1 | |
Record name | 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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